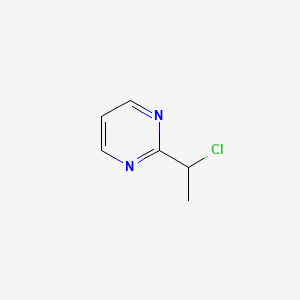

2-(1-Chloroethyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1-chloroethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5(7)6-8-3-2-4-9-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWLSTYPNQQTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Heterocycles in Chemical Research

Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically and pharmaceutically important molecules. bu.edu.eg Its presence is integral to the very fabric of life, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). rsc.org This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades.

The pyrimidine scaffold is a privileged structure in drug discovery, with numerous approved drugs incorporating this heterocycle. mdpi.com These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. rsc.orgresearchgate.net The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for high-affinity binding to biological targets like enzymes and receptors.

The Strategic Role of Halogenated Aliphatic Chains on Pyrimidine Scaffolds

The introduction of a halogenated aliphatic chain, such as a 1-chloroethyl group, onto a pyrimidine (B1678525) ring significantly enhances its synthetic utility. The chlorine atom, being an excellent leaving group, provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, thiols, and alkoxides, thereby enabling the construction of diverse molecular libraries for drug screening and materials science applications.

Furthermore, the presence of the chloroethyl group can influence the electronic properties of the pyrimidine ring, potentially modulating its reactivity and biological activity. The carbon-chlorine bond can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. Moreover, the chloroethyl side chain can be susceptible to elimination reactions, providing a pathway to vinyl-substituted pyrimidines, which are themselves valuable synthetic intermediates. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(1-Chloroethyl)pyrimidine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

In ¹H NMR spectroscopy, the electronic environment of each proton determines its chemical shift (δ), multiplicity, and integration. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the 1-chloroethyl side chain.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The proton at the C5 position is expected to be a triplet, coupled to the two adjacent protons at C4 and C6. The protons at C4 and C6 would appear as a doublet, coupled to the C5 proton.

The 1-chloroethyl group gives rise to two signals:

A quartet for the methine proton (-CH), shifted downfield due to the deshielding effects of the adjacent chlorine atom and the pyrimidine ring.

A doublet for the methyl protons (-CH₃), coupled to the single methine proton.

A theoretical study on the closely related compound 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine provides calculated chemical shifts that can serve as a reference point for predicting the spectral features of this compound. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4, H6 (Pyrimidine Ring) | ~8.8 | Doublet (d) |

| H5 (Pyrimidine Ring) | ~7.4 | Triplet (t) |

| -CH(Cl)- (Ethyl Chain) | ~5.3 | Quartet (q) |

| -CH₃ (Ethyl Chain) | ~1.9 | Doublet (d) |

Note: Values are estimations based on general principles and data for related structures.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative nitrogen atoms and the chloroethyl substituent. The C2 carbon, directly bonded to the substituent and two nitrogen atoms, is expected to be the most downfield of the ring carbons. The C4 and C6 carbons will be nearly equivalent, followed by the C5 carbon at a more upfield position.

For the side chain, the methine carbon (-CH(Cl)-) will be significantly deshielded by the attached chlorine atom, while the methyl carbon (-CH₃) will appear in the typical aliphatic region. libretexts.org Theoretical calculations for 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine support these expected chemical shift regions. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyrimidine Ring) | ~170 |

| C4, C6 (Pyrimidine Ring) | ~158 |

| C5 (Pyrimidine Ring) | ~122 |

| -CH(Cl)- (Ethyl Chain) | ~55 |

| -CH₃ (Ethyl Chain) | ~22 |

Note: Values are estimations based on general principles and data for related structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. github.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the methine quartet and the methyl doublet of the ethyl group, confirming their connectivity. Correlations would also be seen between the H4/H6 and H5 protons of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It would show cross-peaks connecting the H4/H6 signal to the C4/C6 carbon signal, H5 to C5, the methine proton to the methine carbon, and the methyl protons to the methyl carbon, confirming the direct bond assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different parts of the molecule. columbia.edu Key HMBC correlations for confirming the structure of this compound would include a cross-peak from the methine proton (-CH) of the ethyl group to the C2 carbon of the pyrimidine ring, definitively proving the substituent's position.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups and characteristic vibrations within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. These absorptions are characteristic of specific bond types and functional groups. libretexts.orglibretexts.org

The IR spectrum of this compound is expected to display several key absorption bands:

C-H Stretching: Aromatic C-H stretches from the pyrimidine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. ijirset.com

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: A moderate to strong absorption corresponding to the carbon-chlorine bond stretch is expected in the 800-600 cm⁻¹ region.

A computational study on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine identified calculated vibrational frequencies that align with these expected regions. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N / C=C Ring Stretch | 1600 - 1400 |

| C-H Bend | 1470 - 1350 |

| C-Cl Stretch | 800 - 600 |

Note: Values represent typical ranges for the specified functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. While specific Raman spectra for this compound are not available in the consulted literature, its application can be inferred from studies on similar molecules. Raman spectroscopy is particularly sensitive to the symmetric vibrations of aromatic rings and non-polar bonds. mdpi.com

For this compound, Raman spectroscopy would be useful for observing the pyrimidine ring breathing modes, which are often strong and characteristic. mdpi.comresearchgate.net Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly increase signal intensity, which is useful for analyzing small sample quantities or detecting trace amounts of the compound. osti.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For the compound this compound, with a molecular formula of C₆H₇ClN₂, the theoretical exact mass can be calculated. However, specific experimental HRMS data from peer-reviewed sources are not available. Such data would be essential to confirm the elemental composition and identify the compound with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful method used to separate components of a mixture and identify them based on their mass-to-charge ratio. This technique is routinely used to confirm the identity of a synthesized compound and to determine its purity by detecting and quantifying any impurities. For this compound, an LC-MS analysis would provide retention time and mass spectral data, confirming its identity and purity profile. Despite the common application of this technique for the analysis of pyrimidine-based compounds, specific LC-MS studies detailing the analysis of this compound are not present in the available literature.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

A single-crystal X-ray diffraction analysis of this compound would provide its specific crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This fundamental crystallographic data is crucial for any in-depth structural study. A search of crystallographic databases and scientific literature did not yield a solved crystal structure for this compound. While structures for numerous related pyrimidine derivatives containing chloroethyl groups have been reported researchgate.netepa.goviucr.orgresearchgate.net, this specific information is absent for the title compound.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

In the solid state, molecules are held together by a network of intermolecular forces, including hydrogen bonds and van der Waals interactions. An X-ray crystal structure would reveal the nature of these interactions, such as potential C–H···N or C–H···Cl hydrogen bonds, which are common in related heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net This information is vital for understanding the crystal packing and its influence on the physical properties of the compound. Without a crystal structure for this compound, a definitive analysis of its intermolecular interactions is not possible.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption and emission properties of pyrimidine and its derivatives are of significant interest due to their roles in various applications, from biological systems to materials science. The electronic behavior is governed by the π-deficient nature of the pyrimidine ring and the influence of substituents attached to it.

Detailed Research Findings

The electronic spectra of pyrimidines are characterized by distinct electronic transitions. The pyrimidine core typically displays two main absorption bands in the ultraviolet region: a weak, longer-wavelength band arising from an n→π* transition and a more intense, shorter-wavelength band corresponding to a π→π* transition. ijrti.org The n→π* transition involves the promotion of an electron from a non-bonding orbital, localized on one of the nitrogen atoms, to an antibonding π* orbital. ias.ac.in The π→π* transition is analogous to the absorption seen in benzene, occurring at a higher energy. ijrti.org For the parent pyrimidine molecule, a strong absorption system is observed around 320 nm (3200 Å), which shows a significant number of discrete bands, while another system appears near 243 nm (2430 Å). ijrti.org

The introduction of substituents onto the pyrimidine ring significantly modulates its electronic and photophysical properties. For this compound, the chloroalkyl group at the C2 position is expected to influence the underlying n→π* and π→π* transitions of the pyrimidine chromophore. Generally, the substitution of a halogen or alkyl group on the pyrimidine ring leads to a bathochromic (red) shift of the absorption maximum compared to the unsubstituted parent compound. researchgate.net

While specific experimental UV-Vis data for this compound is not extensively detailed in the literature, data from related substituted pyrimidines provide insight into its expected spectral characteristics. For instance, studies on various pyrimidine derivatives show absorption maxima (λmax) across the UV region, which can be influenced by both the substituent and the solvent. nih.gov

The photophysical properties, such as fluorescence, are also highly dependent on the molecular structure. Many pyrimidine derivatives are known to be luminescent, often emitting light in the violet-blue portion of the spectrum. osf.io The pyrimidine ring itself acts as an electron-accepting unit, and when combined with electron-donating substituents, it can form push-pull structures that often exhibit intramolecular charge transfer (ICT) characteristics. osf.iorsc.org These ICT characteristics make the emission properties highly sensitive to the solvent environment, a phenomenon known as solvatochromism. osf.io An increase in solvent polarity typically results in a significant bathochromic shift of the emission band for such compounds. osf.io

Furthermore, the protonation of one of the nitrogen atoms in the pyrimidine ring can dramatically alter the photophysical behavior. Protonation enhances the electron-withdrawing nature of the ring, leading to a red-shift in both absorption and emission bands. osf.ioacs.org This effect is often accompanied by a quenching of the fluorescence, although in some cases, particularly with weaker electron-donating groups, an enhanced, red-shifted emission can be observed. osf.ioacs.org

The table below presents representative UV-Vis absorption data for various pyrimidine derivatives to illustrate the range of absorption maxima observed in this class of compounds.

Table 1: Representative UV-Vis Absorption Maxima for Various Pyrimidine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Not Specified | 275 | nih.gov |

| 2,5-diamino-4,6-dihydroxy pyrimidine (System I, n-π*) | Vapour Phase | ~296 | ijrti.org |

| 2,5-diamino-4,6-dihydroxy pyrimidine (System II, π-π*) | Vapour Phase | ~210 | ijrti.org |

This table is for illustrative purposes to show typical absorption ranges for substituted pyrimidines.

The photoluminescence properties of selected pyrimidine derivatives are summarized in the following table, demonstrating the tunability of emission color and efficiency through chemical modification.

Table 2: Illustrative Photophysical Data for Luminescent Pyrimidine Derivatives

| Compound Type | Solvent / State | Emission λem (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Arylvinyl-substituted pyrimidines | Solution | 397-472 | - | researchgate.net |

| Arylvinyl-substituted pyrimidines | Solid Film | 423-473 | - | researchgate.net |

| Amino-substituted pyrimidines | Solution | 434-486 | > 0.3 | researchgate.net |

| Pyrimidine-phthalimide derivative (PB) | Solid State | Blue Emission | - | rsc.org |

This table contains representative data for classes of pyrimidine derivatives to illustrate general photophysical properties.

An article focusing on the computational and theoretical investigations of this compound cannot be generated at this time. Extensive searches for scholarly articles and research data pertaining to the quantum chemical calculations, electronic structure analysis, spectroscopic predictions, and reaction mechanism studies of this specific compound have yielded no results.

There is a significant lack of published research in the public domain that specifically details the theoretical and computational chemistry of this compound as required by the provided outline. Key areas such as Density Functional Theory (DFT) analysis, HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP) maps, predicted spectroscopic parameters (NMR, IR, UV-Vis), and computational modeling of its reaction mechanisms are not documented in available scientific literature.

Without access to peer-reviewed studies or computational databases containing this information, it is impossible to provide a scientifically accurate and detailed article that adheres to the user's strict requirements for in-depth research findings and data tables. Attempting to generate content would result in speculation or the fabrication of data, which is contrary to the principles of providing factual and reliable information.

Further research on closely related pyrimidine derivatives might exist, but discussing those would violate the explicit instruction to focus solely on this compound. Therefore, until specific computational studies on this compound are published and made accessible, the creation of the requested article is not feasible.

Computational Chemistry and Theoretical Investigations of 2 1 Chloroethyl Pyrimidine

Conformational Analysis and Stereochemical Prediction of 2-(1-Chloroethyl)pyrimidine

Computational studies, particularly those employing density functional theory (DFT), are pivotal in elucidating the three-dimensional structure and stereochemical properties of pyrimidine (B1678525) derivatives. For instance, the analysis of a related compound, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, using DFT at the B3-LYP/6–311+G(d,p) level, revealed that the chloroethyl side chain adopts a synclinal (-sc) conformation. iucr.org This means the side chain is positioned nearly at a right angle to the pyrimidine ring. iucr.org

In this specific case, the experimentally determined C1—C9—C10—C11 torsion angle was -86.6 (3)°, with a dihedral angle of 88.5 (1)° between the chloroethyl group and the pyrimidine ring. iucr.org Theoretical calculations supported these findings, although with slight variations. MOPAC AM1 calculations showed a decrease in the torsion angle by 3.2 (1)° to 175.4 (3)°, while DFT calculations indicated a minimal change of 0.07° to 178.5 (7)°. iucr.org Similarly, the dihedral angle was predicted to decrease by 2.3 (8)° to 86.1 (3)° (MOPAC) and by 8.3 (6)° to 80.1 (5)° (DFT). iucr.org These computational methods provide valuable insights into the most stable conformations of such molecules.

Further studies on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine using ab initio Hartree-Fock (HF) and DFT (B3LYP/6-311++G(d,p)) methods have also been conducted to investigate its conformational and electronic properties. researchgate.net These calculations are crucial for predicting the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data for validation. researchgate.net The agreement between calculated and experimental values affirms the reliability of the computational models in predicting the stereochemistry of these compounds. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding how a molecule interacts with its environment, particularly with solvents. github.io These simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular forces, and the influence of the solvent on the solute's structure and properties. mdpi.com

For pyrimidine and its derivatives, MD simulations have been used to study the effects of aqueous solvation. nih.gov In an aqueous environment, pyrimidine can accept hydrogen bonds from water molecules at its nitrogen atoms. nih.gov These interactions can induce geometric distortions in the pyrimidine ring and are crucial for understanding its behavior in biological systems. nih.gov The simulations can quantify these effects by analyzing snapshots of the molecule's geometry and the density of solvent molecules around it. nih.gov

The choice of solvent can significantly impact reaction mechanisms and chiroptical properties. nsf.gov MD simulations, often combined with quantum mechanical calculations, can model these complex solvent effects by explicitly including solvent molecules in the calculations, providing a more accurate picture of the solute-solvent system. nsf.govnih.gov

In Silico Screening and Reactivity Prediction for Derivatives

In silico methods are widely used to screen libraries of chemical compounds and predict the reactivity of derivatives. nih.gov These computational approaches allow for the rapid assessment of molecular properties, helping to prioritize compounds for synthesis and experimental testing. mdpi.com

A key aspect of reactivity prediction is the analysis of global reactivity descriptors derived from DFT calculations. wjarr.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and the electrophilicity index (ω) provide insights into a molecule's stability and reactivity. researchgate.netwjarr.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netwjarr.com

For example, a study on pyrimidine derivatives showed that they possessed lower HOMO-LUMO energy gaps (3.63 eV to 3.88 eV) compared to ibuprofen (B1674241) (6.03 eV), suggesting greater chemical reactivity. wjarr.com These derivatives were also found to be better electrophiles than ibuprofen, as indicated by their higher electrophilicity index values. wjarr.com Such computational predictions are valuable for designing new molecules with desired reactivity profiles.

In silico screening can also be used to predict the biological activity of derivatives. By docking candidate molecules into the active site of a biological target, such as an enzyme, researchers can estimate their binding affinity and inhibitory potential. nih.govnih.gov This approach has been successfully applied to identify promising pyrimidine derivatives as inhibitors for various targets, including cyclooxygenase-2 (COX-2) and protein kinases. nih.govnih.gov The results of these screenings can guide the synthesis of new compounds with enhanced biological activity. derpharmachemica.com For instance, in silico studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives helped in analyzing their pharmacokinetic and toxicity properties, guiding further experimental evaluation. nih.gov

Compound Names Mentioned

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the chlorine atom in the ethyl side chain allows 2-(1-Chloroethyl)pyrimidine to act as a key electrophile in reactions with various nucleophiles. This facilitates the construction of diverse heterocyclic systems, particularly those involving the fusion of a new ring onto the pyrimidine (B1678525) core through alkylation followed by cyclization.

Fused pyrimidine systems are of immense interest in medicinal chemistry due to their structural analogy to endogenous purines, allowing them to interact with a wide range of biological targets. This compound is a strategic precursor for accessing these privileged scaffolds.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a bioisostere of adenine (B156593) and is found in numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in anticancer research nih.govrsc.orgekb.eg. The general synthesis of these systems often involves the construction of a pyrimidine ring onto a pre-existing pyrazole (B372694), or vice-versa semanticscholar.org. A common strategy involves the N-alkylation of a substituted aminopyrazole. In this context, this compound can serve as the alkylating agent. The reaction would proceed via nucleophilic attack by a nitrogen atom of an aminopyrazole precursor on the electrophilic carbon of the chloroethyl group. The resulting intermediate can then undergo intramolecular cyclization and aromatization to yield the final pyrazolo[3,4-d]pyrimidine core. This approach is analogous to syntheses that utilize various other alkylating agents to build the fused ring system nih.gov.

Thiazolopyrimidines: The thiazolopyrimidine nucleus is another critical scaffold in drug discovery, known for a broad spectrum of pharmacological activities researchgate.netias.ac.in. The synthesis of thiazolo[3,2-a]pyrimidines frequently involves the reaction of a pyrimidine-2-thione derivative with an α-halo-ketone or a similar bifunctional electrophile ijnc.irnih.gov. An alternative pathway could involve this compound as the key building block. In such a route, the chloroethyl group would react with a sulfur nucleophile, such as thiourea (B124793) or a substituted thioamide. This S-alkylation step would be followed by an intramolecular cyclization, where a nitrogen atom from the thioamide attacks a carbon on the pyrimidine ring, leading to the formation of the fused thiazole (B1198619) ring.

| Fused Heterocycle | General Precursors | Plausible Role of this compound |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-4-cyanopyrazoles, Formic Acid, Orthoesters | Serves as an N-alkylating agent for the pyrazole ring, facilitating subsequent intramolecular cyclization to form the fused pyrimidine ring. |

| Thiazolopyrimidines | Pyrimidine-2-thiones, Ethyl Bromoacetate, Bromomalononitrile | Acts as an S-alkylating agent with a suitable sulfur-containing precursor (e.g., thiourea), initiating the sequence for thiazole ring annulation. |

Beyond simple bicyclic systems, this compound can be instrumental in constructing more complex polycyclic nitrogen-containing scaffolds. These structures are of interest in materials science and advanced medicinal chemistry nih.govrsc.orgrsc.org. The synthetic strategy often involves a cascade of reactions where the initial alkylation with this compound is the key step.

For instance, after forming a fused thiazolopyrimidine or pyrazolopyrimidine, remaining functional groups on the newly formed ring can be subjected to further cyclization reactions. A terminal amino group on a side chain, introduced via the initial precursor, could react with another reagent to build an additional ring. This iterative approach, starting with a versatile building block, allows for the systematic construction of complex, nitrogen-rich polycyclic aromatic systems researchgate.net. Such intramolecular SNAr (nucleophilic aromatic substitution) reactions following an initial O- or N-alkylation are a known strategy for creating complex fused heterocycles nih.gov.

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches for the Synthesis of 2-(1-Chloroethyl)pyrimidine

The synthesis of pyrimidine (B1678525) derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and enhance safety and efficiency. rasayanjournal.co.inkuey.net Future research in the synthesis of this compound is expected to incorporate a variety of sustainable techniques that offer advantages over traditional methods, such as higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of this compound include:

Catalytic Syntheses: The use of catalysts, particularly recyclable heterogeneous catalysts, can minimize waste and avoid the use of stoichiometric reagents. kuey.net For instance, a novel iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines, a method that liberates only hydrogen and water as byproducts. nih.govfigshare.comorganic-chemistry.org

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. kuey.netbenthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.inbenthamdirect.com

Use of Greener Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or solvent-free conditions is a central theme in green chemistry. rasayanjournal.co.inkuey.net

The adoption of these sustainable practices not only offers environmental and economic benefits but also aligns with the broader goal of developing cleaner and more efficient chemical processes. rasayanjournal.co.in

Table 1: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

| Technique | Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Catalysis | High efficiency, reusability, waste reduction. kuey.net | Development of specific catalysts for the direct and selective chloroethylation of the pyrimidine ring. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. kuey.net | Acceleration of the key cyclization or substitution steps in the synthesis pathway. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. benthamdirect.com | Facilitating reactions involving solid reagents or heterogeneous catalysts. |

| Multicomponent Reactions | High atom economy, reduced number of steps, operational simplicity. rasayanjournal.co.inbenthamdirect.com | Designing a one-pot synthesis of this compound from simple, readily available starting materials. |

| Solvent-Free or Green Solvents | Reduced environmental impact, simplified purification. kuey.netbenthamdirect.com | Performing the synthesis in water or under solvent-free conditions to minimize volatile organic compound (VOC) emissions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of modern organic synthesis, offering significant advantages in terms of speed, efficiency, safety, and scalability. merckmillipore.comnih.gov The integration of these technologies into the synthesis and derivatization of this compound represents a significant future research direction.

Flow reactors enable reactions to be performed in a continuous manner, providing precise control over reaction parameters such as temperature, pressure, and reaction time. soci.orgresearchgate.net This level of control often leads to higher yields, cleaner reaction profiles, and the ability to safely handle hazardous reagents and intermediates. researchgate.netnih.gov For the synthesis of this compound, flow chemistry could enable:

Improved reaction optimization: Automated flow systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity. soci.org

Enhanced safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or potentially explosive reactions. nih.gov

Telescoped reactions: Multiple synthetic steps can be combined into a single continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery process by enabling high-throughput synthesis and screening of compound libraries. researchgate.netyoutube.com By automating the entire synthesis workflow, from reagent preparation to product purification and analysis, researchers can significantly increase their productivity and focus on the design of new molecules. merckmillipore.comyoutube.com The application of these platforms would allow for the rapid generation of a diverse library of this compound analogs for biological screening.

Development of Novel Catalytic Systems for Selective Transformations of the Chloroethyl Group and Pyrimidine Ring

The development of novel catalytic systems is crucial for achieving selective and efficient transformations of both the chloroethyl group and the pyrimidine ring in this compound. Future research will likely focus on catalysts that can enable precise functionalization at specific positions, opening up new avenues for creating diverse molecular architectures.

Transformations of the Pyrimidine Ring:

Recent advances have demonstrated the potential for highly selective C-H functionalization of the pyrimidine core. For example, a method for the C2-selective amination of pyrimidines has been developed, providing a direct route to 2-aminopyrimidines, which are prevalent motifs in bioactive molecules. nih.govresearchgate.net Another powerful technique involves the use of magnesium-based reagents like TMPMgCl·LiCl for the regio- and chemoselective magnesiation of the pyrimidine ring, allowing for the introduction of various electrophiles at specific positions. nih.govresearchgate.net

Transformations of the Chloroethyl Group:

The chloroethyl group serves as a versatile handle for a variety of chemical modifications. Future research will likely explore the development of catalytic systems for reactions such as:

Cross-coupling reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the ethyl side chain.

Nucleophilic substitution: Catalytic methods for activating the C-Cl bond could facilitate nucleophilic substitution reactions with a wide range of nucleophiles under mild conditions.

Elimination reactions: Selective catalysts could be developed to promote the elimination of HCl to form the corresponding vinylpyrimidine, a valuable synthetic intermediate.

The discovery of new catalysts that can selectively target either the pyrimidine ring or the chloroethyl group will be instrumental in expanding the synthetic utility of this compound.

Exploration of Unconventional Reactivity Pathways for this compound

Moving beyond traditional functionalization strategies, the exploration of unconventional reactivity pathways offers exciting possibilities for the diversification of the pyrimidine core. A notable example of such an approach is the "deconstruction-reconstruction" strategy. repec.orgdigitellinc.com

In this methodology, a pyrimidine-containing compound is first converted into a reactive intermediate, which is then cleaved to generate a simpler building block. This building block can then be used in a variety of heterocycle-forming reactions to construct new and diverse nitrogen-containing aromatic systems. repec.org Applying this concept to this compound could involve:

Activation and deconstruction: The pyrimidine ring of this compound could be activated and then cleaved to generate a three-carbon iminoenamine building block that retains the chloroethyl moiety.

Reconstruction: This functionalized building block could then be reacted with different reagents to synthesize a variety of other heterocycles, such as pyridines, pyrazoles, or isoxazoles, all bearing the 1-chloroethyl group.

This deconstruction-reconstruction approach effectively allows for the transformation of the pyrimidine core itself, providing access to a range of analogs that would be difficult to synthesize using conventional methods. digitellinc.com This strategy represents a paradigm shift from simple peripheral modifications to the fundamental rebuilding of the heterocyclic scaffold.

Computational Design of New Reactions and Synthetic Methodologies for Chloroethyl Pyrimidines

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry, enabling the rational design of new reactions and the prediction of their outcomes. frontiersin.orgnih.gov For this compound and its derivatives, computational approaches can be leveraged in several key areas:

Predicting Reactivity: Quantum chemical calculations can be used to investigate the electronic structure of this compound and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov This information can guide the development of new selective functionalization reactions. For example, computational studies have been used to determine the most reactive sites of pyrimidine bases during chlorination. nih.gov

Designing Novel Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for specific transformations of the pyrimidine ring or the chloroethyl side chain.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. nih.gov These tools analyze vast databases of chemical reactions to identify the most promising synthetic pathways.

Mechanism Elucidation: Computational methods can be used to elucidate the mechanisms of new reactions, providing insights that can be used to optimize reaction conditions and improve yields.

The integration of computational design with experimental validation will create a powerful feedback loop, accelerating the discovery and development of new synthetic methodologies for chloroethyl pyrimidines and facilitating the creation of novel molecules with desired properties.

Table 2: Computationally-Driven Approaches in Pyrimidine Synthesis

| Computational Method | Application | Potential Impact on this compound Research |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Elucidation of reaction mechanisms, prediction of reaction sites and barriers. researchgate.net | Identifying the most reactive positions for selective functionalization and understanding unexpected reaction outcomes. |

| Molecular Docking | Predicting the binding of molecules to enzyme active sites. bohrium.com | Designing new this compound derivatives with specific biological targets in mind. |

| AI-Based Retrosynthesis | Proposing novel synthetic routes to target molecules. frontiersin.orgnih.gov | Discovering more efficient and cost-effective ways to synthesize complex molecules from this compound. |

| Machine Learning Models | Predicting reaction outcomes and optimizing reaction conditions. frontiersin.org | Accelerating the optimization of synthetic procedures, saving time and resources. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(1-Chloroethyl)pyrimidine in laboratory settings?

- Use PPE (gloves, protective eyewear, lab coats) and conduct experiments in fume hoods or gloveboxes to minimize inhalation/contact risks. Post-experiment waste must be segregated and disposed via certified hazardous waste services. Replace contaminated pipette tips immediately to avoid cross-contamination .

- Methodological Note: Implement a double-check system for PPE compliance and maintain a waste log aligned with institutional safety guidelines.

Q. How can researchers optimize the synthesis of this compound derivatives?

- One-pot synthesis methods, commonly used for dihydropyrimidine analogs, are effective. For example, refluxing precursors (e.g., substituted pyrimidines with chloroethylating agents) in anhydrous solvents like THF or DMF under nitrogen can improve yield .

- Methodological Note: Monitor reaction progress via TLC or HPLC, and purify products using column chromatography with silica gel or recrystallization .

Q. What analytical techniques are essential for initial characterization of this compound?

- Use NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm substituent positions and purity. Mass spectrometry (ESI-TOF) provides molecular weight validation. FT-IR can identify functional groups like C-Cl stretches (~550-650 cm<sup>-1</sup>) .

- Methodological Note: Cross-validate spectral data with computational tools (e.g., Gaussian03) for bond assignment accuracy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Crystallize the compound in solvents like ethanol/water mixtures. Collect data at low temperatures (e.g., 110 K) to minimize thermal motion artifacts. Analyze using software (e.g., SHELX) to determine space groups (e.g., orthorhombic P212121) and intermolecular interactions (e.g., C–H···Cl hydrogen bonds) .

- Methodological Note: Address disordered chloroethyl groups via refinement constraints and validate with residual density maps .

Q. How should researchers address contradictions in reaction yields reported for chloroethylated pyrimidines?

- Systematically test variables: solvent polarity (e.g., DCM vs. acetonitrile), temperature (room temp vs. reflux), and catalyst presence (e.g., Lewis acids). For example, higher yields may occur with anhydrous DMF at 80°C compared to aqueous conditions .

- Methodological Note: Use Design of Experiments (DoE) to identify critical factors and reduce experimental noise .

Q. What strategies enhance the biological relevance of this compound in drug discovery?

- Functionalize the pyrimidine core with pharmacophores (e.g., imidazolidinones or pyrazolo groups) to improve target binding. Assess cytotoxicity and selectivity via in vitro assays (e.g., MTT on cancer cell lines) .

- Methodological Note: Pair structural modifications with molecular docking studies (e.g., using AutoDock Vina) to predict interactions with therapeutic targets like kinases .

Q. How can environmental impacts of this compound be mitigated during scale-up?

- Replace chlorinated solvents with greener alternatives (e.g., cyclopentyl methyl ether). Implement catalytic methods to reduce stoichiometric waste. Use life-cycle assessment (LCA) tools to quantify ecological footprints .

- Methodological Note: Collaborate with environmental chemists to optimize solvent recovery systems and validate biodegradability .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing inconsistencies in spectroscopic data?

- Apply multivariate analysis (e.g., PCA) to NMR datasets to identify outlier spectra. Use χ<sup>2</sup> tests to compare crystallographic R factors across batches and flag anomalies .

- Methodological Note: Document raw data and processing parameters in FAIR-compliant repositories for reproducibility .

Q. How should researchers document synthetic procedures to meet journal standards?

- Follow IUPAC naming conventions (e.g., "this compound" as per PIN rules) and include detailed reaction schematics. Provide CAS numbers and spectral accession IDs (e.g., PubChem CID) .

- Methodological Note: Use electronic lab notebooks (ELNs) with metadata tags for easy retrieval and peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。